5-(4-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride
Description
Introduction and Research Context
Historical Development and Discovery
The synthesis of piperidine carboxylate derivatives dates to early efforts in heterocyclic chemistry, with patents such as CN102887854B (2011) illustrating methods for preparing related intermediates like 4-methylpiperidine-2-carboxylate hydrochloride. These protocols often employ catalytic hydrogenation or condensation reactions using raw materials such as picoline derivatives, methanol, and ethanol. While 5-(4-methylphenyl)piperidine-3-carboxylic acid hydrochloride itself has not been explicitly documented in early literature, its structural framework aligns with synthetic strategies developed for analogous compounds. The introduction of aryl groups to piperidine systems gained momentum in the 2010s, driven by the need to enhance blood-brain barrier penetration and receptor binding affinity in neuroactive compounds.
Significance in Medicinal Chemistry Research
Piperidine-3-carboxylic acid derivatives occupy a critical niche in drug design due to their dual functionality: the carboxylic acid group enables hydrogen bonding with biological targets, while aromatic substitutions modulate lipophilicity and steric interactions. For instance, quinolinone-3-carboxamide derivatives like ivacaftor (VX-770) demonstrate how carboxylate-containing heterocycles can achieve clinical success as CFTR potentiators. Similarly, phenylpiperidine moieties in compounds such as 12 (GI50 = 17.14 μM against SKOV-3 ovarian cancer cells) highlight the anticancer potential of aryl-substituted piperidines. The 4-methylphenyl group in 5-(4-methylphenyl)piperidine-3-carboxylic acid hydrochloride may similarly influence target engagement, as methyl substitutions often improve metabolic stability compared to unsubstituted aryl groups.
Relationship to Structurally Similar Compounds
Nipecotic Acid Derivatives
Nipecotic acid (piperidine-3-carboxylic acid, CAS 498-95-3) serves as the parent structure for this compound class. Known for its γ-aminobutyric acid (GABA) reuptake inhibition, nipecotic acid’s limited bioavailability spurred the development of prodrugs and analogs. The addition of a 5-(4-methylphenyl) group in the target compound introduces steric bulk that may restrict rotational freedom, potentially enhancing selectivity for neuronal targets over peripheral receptors.
3,5-Disubstituted Piperidines
The 3,5-disubstitution pattern is exemplified by 5-(2-methylphenyl)piperidine-3-carboxylic acid (CAS 1421602-22-3), a structural isomer differing only in the methyl group’s position on the phenyl ring. Comparative studies of such isomers could reveal how para- versus ortho-substitutions affect binding to targets like ion channels or enzymes. For example, in NAMPT activators, tolyl groups at specific positions modulate interactions with hydrophobic pockets in the enzyme’s rear channel.
N-Arylated Piperidines
While the target compound features C-5 arylation rather than N-arylation, N-arylated analogs provide valuable SAR insights. For instance, tetrahydrothienopyridine derivatives like 21 (GI50 = 37.71 μM) demonstrate that replacing benzene rings with heteroaromatic systems can retain anticancer activity while reducing cytotoxicity. This suggests that the 4-methylphenyl group in the target compound might balance potency and safety in therapeutic applications.
Current Research Landscape and Objectives
Recent advances focus on optimizing piperidine carboxylates for specific disease targets. Structural studies of NAMPT activators, such as compound 43 , reveal how substituents like tolyl groups engage hydrophobic regions near catalytic sites (Figure 1). Parallel efforts in oncology explore phenylpiperidine derivatives’ ability to disrupt microtubule assembly or kinase signaling. For 5-(4-methylphenyl)piperidine-3-carboxylic acid hydrochloride, key research objectives include:
- Target Identification : Mapping interactions with neurological or oncological targets using crystallography and molecular docking.
- SAR Expansion : Synthesizing analogs with varied aryl substitutions (e.g., halogenated or heteroaromatic groups) to refine potency.
- Prodrug Development : Esterifying the carboxylic acid to improve oral bioavailability, as seen with nipecotic acid prodrugs.
Table 1: Structural and Functional Comparison of Selected Piperidine-3-Carboxylic Acid Derivatives
Properties
IUPAC Name |
5-(4-methylphenyl)piperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-9-2-4-10(5-3-9)11-6-12(13(15)16)8-14-7-11;/h2-5,11-12,14H,6-8H2,1H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLIPOZULDQPON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(CNC2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride typically involves the reaction of p-tolylacetonitrile with ethyl 3-oxopiperidine-4-carboxylate under basic conditions, followed by hydrolysis and acidification to obtain the target compound . The reaction conditions often include the use of solvents like dichloromethane and reagents such as EDC·HCl and DMAP .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(4-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between 5-(4-Methylphenyl)piperidine-3-carboxylic acid hydrochloride and analogous piperidine or heterocyclic derivatives.
Table 1: Key Comparative Data
Structural and Functional Analysis
Core Ring Modifications: The target compound’s piperidine ring is substituted with a carboxylic acid (position 3) and a 4-methylphenyl group (position 5). In contrast, Meperidine (4-phenyl-4-carboxylic acid ethyl ester) has a phenyl group and ester at position 4, contributing to its opioid receptor affinity .
Functional Group Variations: The carboxylic acid in the target compound enhances polarity and hydrogen-bonding capacity, contrasting with the ester group in Ethyl 5-Hydroxypiperidine-3-carboxylate Hydrochloride, which improves lipophilicity but may reduce metabolic stability .
Substituent Effects :
- The 4-methylphenyl group in the target compound provides moderate hydrophobicity, while 4-(3-Methoxyphenyl)piperidine Hydrochloride ’s methoxy group increases electron density, possibly affecting receptor binding kinetics .
Pharmacological Implications: Meperidine Hydrochloride’s opioid activity underscores the importance of substituent positioning on the piperidine ring. The target compound’s 5-phenyl-3-acid configuration may favor different biological targets, such as enzymes or non-opioid receptors .
Physicochemical Properties :
- The hydrochloride salt form in all listed compounds improves aqueous solubility. Molecular weights range from ~169.62 to 303.83 g/mol, with the target compound (~267.75 g/mol) balancing solubility and permeability.
Biological Activity
5-(4-Methylphenyl)piperidine-3-carboxylic acid; hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies, providing a comprehensive overview of current findings.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a 4-methylphenyl group and a carboxylic acid moiety. Its hydrochloride form enhances solubility and stability, making it suitable for biological assays.
The biological activity of 5-(4-Methylphenyl)piperidine-3-carboxylic acid is primarily attributed to its interaction with various molecular targets. Notably, it has been shown to exhibit:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Modulation : It potentially interacts with neurotransmitter receptors, affecting synaptic transmission and neuronal activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including 5-(4-Methylphenyl)piperidine-3-carboxylic acid. The compound has demonstrated:
- Antibacterial Effects : In vitro tests revealed that it inhibits the growth of various Gram-positive and Gram-negative bacteria. For instance, it showed significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Klebsiella pneumoniae | 128 |
- Antifungal Activity : The compound also exhibited antifungal properties against Candida albicans, suggesting its potential as a therapeutic agent in treating fungal infections .
Neuropharmacological Effects
The piperidine scaffold is known for its neuroactive properties. Research indicates that derivatives like 5-(4-Methylphenyl)piperidine-3-carboxylic acid may influence neurotransmitter systems:
Study on Antibacterial Properties
In a study assessing the antibacterial effects of various piperidine derivatives, 5-(4-Methylphenyl)piperidine-3-carboxylic acid was included among the tested compounds. It was found effective against multiple bacterial strains, supporting its use in developing new antimicrobial agents .
Neuropharmacological Investigations
Another research effort focused on the neuropharmacological profile of piperidine derivatives. The study reported that compounds with similar structures showed promise in modulating neurotransmitter systems, potentially leading to therapeutic applications in neurodegenerative diseases .
Q & A
Basic: What are the optimal synthetic routes for 5-(4-methylphenyl)piperidine-3-carboxylic acid hydrochloride, and how can reaction yields be improved?
Answer:
The compound can be synthesized via multi-step organic reactions, including:
- Friedel-Crafts alkylation to introduce the 4-methylphenyl group onto the piperidine ring .
- Carboxylic acid functionalization through hydrolysis of ester intermediates under acidic or basic conditions .
- Hydrochloride salt formation via treatment with HCl in polar solvents (e.g., ethanol) to enhance stability .
Yield Optimization Strategies:
- Use anhydrous conditions to minimize side reactions during alkylation .
- Employ catalytic methods (e.g., Pd-mediated coupling) for regioselective substitution .
- Monitor reaction progress with HPLC or TLC to isolate intermediates and reduce byproduct formation .
Basic: How can researchers confirm the structural integrity of 5-(4-methylphenyl)piperidine-3-carboxylic acid hydrochloride?
Answer:
Use a combination of spectroscopic and crystallographic techniques :
- NMR (¹H/¹³C): Verify proton environments (e.g., methylphenyl protons at δ 2.3–2.5 ppm, piperidine ring protons at δ 3.1–3.5 ppm) .
- FT-IR: Confirm carboxylic acid O-H stretching (~2500–3300 cm⁻¹) and C=O absorption (~1700 cm⁻¹) .
- X-ray crystallography: Resolve the 3D conformation of the hydrochloride salt, particularly the protonation state of the piperidine nitrogen .
Basic: What methodologies are recommended for assessing the purity of this compound in preclinical studies?
Answer:
- HPLC with UV detection (λ = 210–254 nm) using a C18 column and acidic mobile phase (0.1% TFA in water/acetonitrile) .
- Mass spectrometry (LC-MS): Confirm molecular ion peaks ([M+H]⁺ expected at m/z ~264) and rule out impurities .
- Elemental analysis: Validate C, H, N, and Cl content (±0.4% theoretical) to confirm salt stoichiometry .
Advanced: How can researchers address solubility challenges in biological assays for this compound?
Answer:
Solubility Data (Predicted):
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| DMSO | ~15–20 |
| PBS (pH 7.4) | <0.5 |
Strategies:
- Use co-solvents (e.g., 10% β-cyclodextrin in PBS) to enhance aqueous solubility .
- Synthesize prodrugs (e.g., ester derivatives) for improved membrane permeability .
- Optimize buffer pH (e.g., pH 3–4) to exploit the carboxylic acid’s ionization state .
Advanced: How should contradictory results in receptor-binding assays involving this compound be analyzed?
Answer:
Contradictions may arise due to:
- Receptor subtype selectivity: Screen against related receptors (e.g., σ1 vs. σ2) using radioligand displacement assays .
- Assay conditions: Control for pH, ionic strength, and reducing agents that may alter protonation or redox stability .
- Metabolite interference: Perform LC-MS/MS to detect degradation products during long-term incubations .
Advanced: What computational tools are suitable for modeling the compound’s interaction with biological targets?
Answer:
- Molecular docking (AutoDock Vina): Predict binding poses to targets like opioid receptors or monoamine transporters .
- MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories .
- Quantum mechanical calculations (Gaussian): Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
Basic: What are the stability profiles of this compound under varying storage conditions?
Answer:
Stability Data:
| Condition | Degradation Over 6 Months |
|---|---|
| -20°C (anhydrous) | <5% |
| 25°C (humid) | ~30% (hydrolysis) |
| Light exposure | ~20% (photodegradation) |
Recommendations:
- Store at -20°C in sealed, light-resistant vials with desiccants .
- Avoid repeated freeze-thaw cycles by aliquoting .
Advanced: How can researchers develop validated analytical methods for quantifying this compound in complex matrices?
Answer:
- Sample preparation: Use SPE cartridges (C18 or mixed-mode) to extract the compound from plasma or tissue homogenates .
- LC-MS/MS parameters:
- Column: Kinetex XB-C18 (2.6 µm, 100 Å)
- MRM transitions: m/z 264 → 154 (quantifier), 264 → 121 (qualifier) .
- Validation criteria: Assess linearity (R² > 0.99), LOD (<10 ng/mL), and intraday precision (<15% RSD) .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?
Answer:
- Core modifications: Replace the 4-methylphenyl group with halogenated or methoxy-substituted analogs to assess steric/electronic effects .
- Carboxylic acid bioisosteres: Substitute with tetrazole or sulfonamide groups to evaluate hydrogen-bonding contributions .
- Piperidine ring constraints: Synthesize decahydroquinoline analogs to study conformational flexibility .
Advanced: How can researchers resolve discrepancies in cytotoxicity data across cell lines?
Answer:
- Mechanistic studies: Perform RNA-seq to identify differential gene expression in sensitive vs. resistant cell lines .
- Membrane permeability assays: Use Caco-2 monolayers to correlate cytotoxicity with cellular uptake .
- Mitochondrial toxicity screening: Measure ATP depletion and ROS generation via luminescence assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
